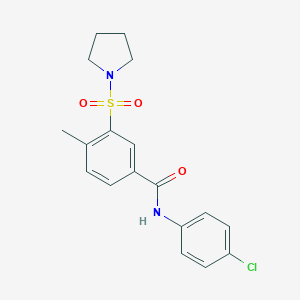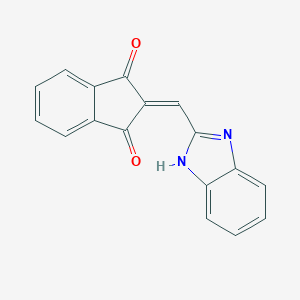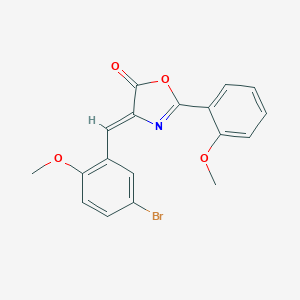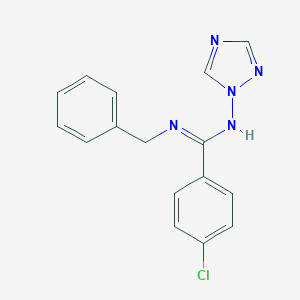![molecular formula C25H22F3N5O B259167 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)
5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), cyclic GMP-specific phosphodiesterase type 9 (PDE9), and adenosine deaminase (ADA). It has also been shown to possess antitumor, anti-inflammatory, and analgesic activities.
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of various enzymes such as PDE5, PDE9, and ADA. The inhibition of these enzymes leads to an increase in the levels of cyclic nucleotides such as cGMP and cAMP, which play important roles in various physiological processes such as smooth muscle relaxation, platelet aggregation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to exhibit vasodilatory effects by relaxing the smooth muscles of blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. Additionally, the study of its pharmacokinetic properties and toxicity profile may provide valuable information for its clinical development.
Synthesemethoden
The synthesis of 5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been achieved using different methods. One of the most commonly used methods involves the reaction between 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and 4-phenylpiperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine. The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C25H22F3N5O |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H22F3N5O/c1-17-7-9-18(10-8-17)20-15-22(25(26,27)28)33-23(29-20)16-21(30-33)24(34)32-13-11-31(12-14-32)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3 |
InChI-Schlüssel |
PMFOUTBAVWYULB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)



